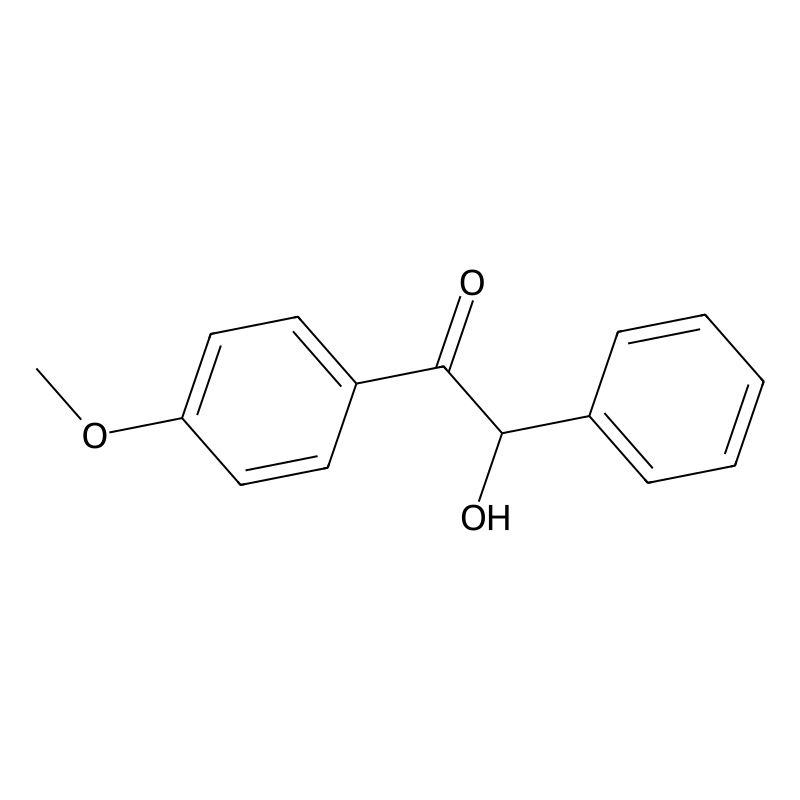4-Methoxybenzoin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Food Science: 4-MBA has been used in flavor encapsulation for controlled release in food products [].
- Biodegradation Studies: Research has investigated the enzymatic interaction of 4-MBA with bacterial enzymes, providing insights into its biodegradation process [].
- Material Science: Studies have explored the use of 4-MBA to investigate the solubility of various organic compounds, which is important for material development [].
4-Methoxybenzoin is an organic compound characterized by the presence of a methoxy group attached to a benzoin structure. It is a member of the benzoin family, which are α-hydroxy ketones that play significant roles in organic synthesis and medicinal chemistry. The compound is known for its reactivity and versatility in chemical transformations, making it a valuable intermediate in various synthetic pathways.
The unique feature of 4-methoxybenzoin lies in its ability to participate in both nucleophilic substitution and oxidation reactions while retaining its hydroxyl group, making it versatile for further modifications compared to its analogs.
The biological activity of 4-methoxybenzoin has been explored in various studies. It exhibits potential anti-cancer properties, particularly through its derivatives like stilbene and dihydrostilbene. These compounds have shown promise as anti-cancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells . Additionally, some derivatives have been investigated for their antiviral activity against HIV-1 .
4-Methoxybenzoin can be synthesized through several methods:
- Direct Synthesis from Benzaldehyde: The compound can be synthesized via the condensation reaction of 4-methoxybenzaldehyde with a suitable ketone under basic conditions.
- Chlorination Method: Another common method involves chlorination of 4-methoxybenzoic acid using thionyl chloride or oxalyl chloride, which leads to the formation of 4-methoxybenzoyl chloride. This intermediate can then be converted into 4-methoxybenzoin through nucleophilic attack by alcohols or amines .
- Radical Reactions: Recent methods have also explored the use of radical reactions involving 4-methoxybenzyl halides to form 4-methoxybenzoin derivatives.
The applications of 4-methoxybenzoin are diverse:
- Pharmaceuticals: It serves as a key intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-cancer and antiviral properties.
- Organic Synthesis: The compound is utilized in synthetic organic chemistry for constructing complex molecular architectures.
- Material Science: Modified forms of 4-methoxybenzoin are used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to their unique electronic properties .
Interaction studies involving 4-methoxybenzoin have focused on its biochemical interactions with enzymes and proteins. The acylation reactions that occur with biomolecules can significantly alter their function and stability, impacting cellular processes such as metabolism and signaling pathways . Furthermore, studies have indicated that variations in dosage can lead to different biological responses in cellular models, highlighting its potential therapeutic applications as well as toxicity concerns at higher concentrations.
Several compounds share structural similarities with 4-methoxybenzoin. Here is a comparison highlighting its uniqueness:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Benzoin | α-Hydroxy ketone | Simple structure; serves as a precursor to benzil derivatives. |
| 4-Methoxybenzoic Acid | Aromatic carboxylic acid | Lacks ketone functionality; primarily used for acylation reactions. |
| Benzil | α-Diketone | More oxidized form; used extensively in photo
XLogP3 2.1
Other CAS
4254-17-5
Dates
Modify: 2023-08-15
Explore Compound TypesGet ideal chemicals from 750K+ compounds
|








